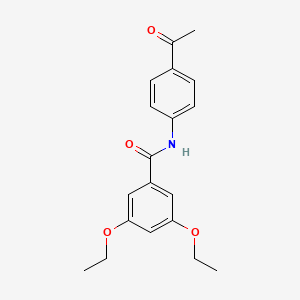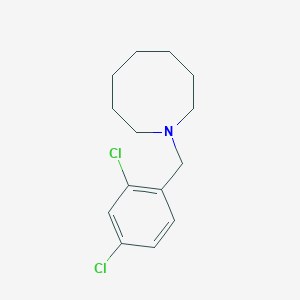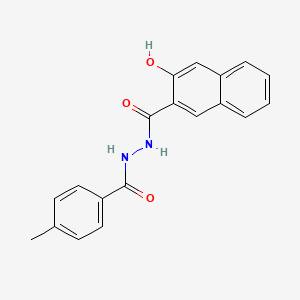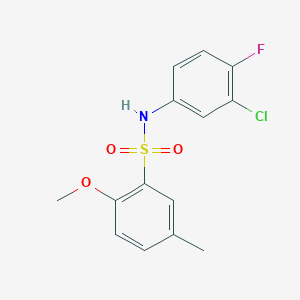
N-(3-chloro-4-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide, commonly known as CFMS, is a chemical compound that has been extensively studied for its potential use in scientific research. CFMS is a sulfonamide derivative that has been shown to have a wide range of biological effects, including anti-inflammatory, anti-tumor, and anti-microbial properties. In
Mecanismo De Acción
The exact mechanism of action of CFMS is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. CFMS has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and physiological effects
CFMS has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). CFMS has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, CFMS has been shown to have anti-microbial properties by inhibiting the growth of various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CFMS has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been extensively studied, making it a well-characterized compound for use in research. However, there are also some limitations to its use. CFMS has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent. In addition, its mechanism of action is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for research on CFMS. One area of research is the development of more potent and selective inhibitors of COX-2 and 5-LOX. Another area of research is the development of new therapeutic applications for CFMS, such as its potential use in the treatment of bacterial and fungal infections. Finally, further studies are needed to fully understand the mechanism of action of CFMS and its potential applications in various disease states.
Conclusion
In conclusion, CFMS is a sulfonamide derivative that has been extensively studied for its potential use in scientific research. It has anti-inflammatory, anti-tumor, and anti-microbial properties, making it a potential treatment for various diseases. CFMS can be synthesized through a multi-step process and has several advantages for use in lab experiments. However, its mechanism of action is not fully understood, and further research is needed to fully understand its potential applications.
Métodos De Síntesis
CFMS can be synthesized through a multi-step process that involves the reaction of 3-chloro-4-fluoroaniline with 2-methoxy-5-methylbenzenesulfonyl chloride in the presence of a base. The resulting product is then purified using various methods, including recrystallization and column chromatography. The final product is a white crystalline solid with a melting point of 169-171°C.
Aplicaciones Científicas De Investigación
CFMS has been extensively studied for its potential use in scientific research. It has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and Crohn's disease. CFMS has also been shown to have anti-tumor properties, making it a potential treatment for various types of cancers. In addition, CFMS has been shown to have anti-microbial properties, making it a potential treatment for bacterial and fungal infections.
Propiedades
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO3S/c1-9-3-6-13(20-2)14(7-9)21(18,19)17-10-4-5-12(16)11(15)8-10/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTKXUWNUYZHHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-2-methoxy-5-methylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

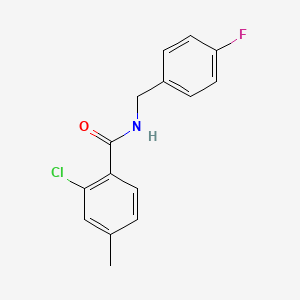
![4-[(4-tert-butylphenyl)carbonothioyl]morpholine](/img/structure/B5698334.png)
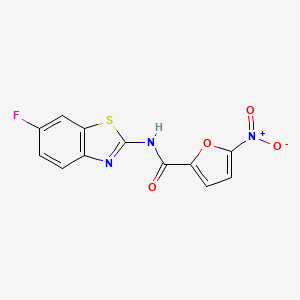
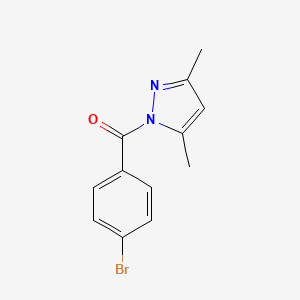
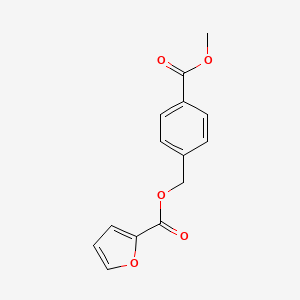
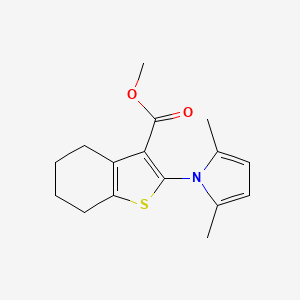
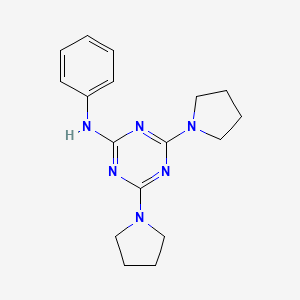
![4-[3-(2-methoxyphenyl)acryloyl]morpholine](/img/structure/B5698360.png)
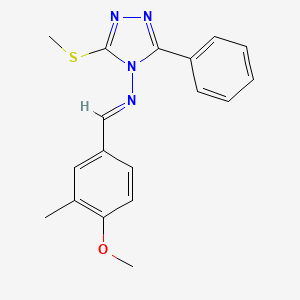
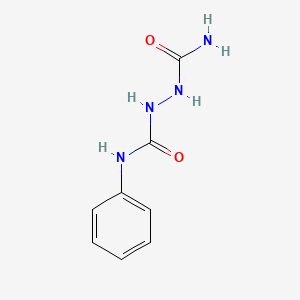
![4-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B5698384.png)
